molecular formula C23H23ClFNO5 B11935880 (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

(R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11935880
M. Wt: 447.9 g/mol
InChI Key: JUZYLCPPVHEVSV-IBGZPJMESA-N
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Description

“(R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” (hereafter referred to as the target compound) is a quinolone carboxylic acid derivative with demonstrated activity as a human immunodeficiency virus type 1 (HIV-1) integrase inhibitor . It belongs to the monoketo acid class of integrase inhibitors, which selectively target the strand transfer step of viral DNA integration into the host genome. The compound, identified as Elvitegravir (synonyms: GS9137, JTK-303), exhibits potent antiviral activity with an IC50 of 7.2 nM and ED50 of 0.9 nM in preclinical assays . Its stereochemistry at the 1-(1-hydroxy-3-methylbutan-2-yl) substituent (R-configuration) is critical for binding affinity to the integrase active site. The 3-chloro-2-fluorobenzyl group at position 6 and the methoxy group at position 7 further enhance metabolic stability and target engagement .

Properties

Molecular Formula

C23H23ClFNO5

Molecular Weight

447.9 g/mol

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2R)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m0/s1

InChI Key

JUZYLCPPVHEVSV-IBGZPJMESA-N

Isomeric SMILES

CC(C)[C@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Origin of Product

United States

Biological Activity

(R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, hereafter referred to as Compound I, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the treatment of viral infections such as HIV. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound I belongs to the class of quinoline derivatives. Its structure is characterized by:

  • A chloro-fluorobenzyl group
  • A hydroxy-methylbutan side chain
  • A methoxy group attached to the quinoline core

The molecular formula is C₁₈H₁₈ClFNO₃, and it exhibits a complex pharmacophore that contributes to its biological efficacy.

Antiviral Activity

Compound I has been shown to inhibit the replication of retroviruses, particularly HIV. Research indicates that it functions by targeting the integrase enzyme, which is crucial for the viral life cycle. The compound's ability to inhibit integrase activity may render it effective against strains of HIV resistant to existing antiretroviral therapies .

Inhibition of Phospholipases

Studies have also suggested that Compound I may interact with lysosomal phospholipases, which are implicated in various cellular processes including membrane repair and signaling pathways. This interaction could lead to altered lipid metabolism and contribute to its therapeutic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Compound I:

Activity Effect Reference
Antiviral (HIV)Inhibition of replication
Phospholipase inhibitionAltered lipid metabolism
Cytotoxicity (in vitro)IC50 values < 1 mM

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of Compound I against HIV, researchers administered varying concentrations of the compound to infected cell lines. The results demonstrated a significant reduction in viral load at concentrations as low as 0.5 µM, indicating its potential as a therapeutic agent for HIV treatment .

Case Study 2: Safety Profile

Another investigation focused on the safety profile of Compound I in vivo. Animal models treated with the compound exhibited no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development .

Scientific Research Applications

Chemical Properties and Structure

Elvitegravir is characterized by the following chemical structure:

  • Molecular Formula : C23H23ClFNO5
  • Molecular Weight : 447.9 g/mol
  • IUPAC Name : (R)-6-(3-chloro-2-fluorobenzyl)-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxoquinoline-3-carboxylic acid

The compound features a quinoline backbone, which is essential for its biological activity.

Antiviral Activity

Elvitegravir functions as an integrase inhibitor, a class of antiretroviral drugs that prevent the integration of viral DNA into the host genome. This mechanism is crucial in combating HIV infections:

  • Mechanism of Action : Elvitegravir binds to the integrase enzyme, inhibiting its activity and thus preventing the replication of the virus .

Treatment Regimens

Elvitegravir is often used in combination therapies for treating HIV. It is part of fixed-dose combinations such as Stribild and Genvoya:

  • Stribild : A combination of Elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate.

This combination therapy has shown efficacy in treatment-naive patients and those with drug-resistant strains .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of Elvitegravir in various patient populations:

Study 1: Efficacy in Treatment-Naive Patients

A pivotal study demonstrated that Elvitegravir combined with other antiretrovirals significantly reduced viral loads in treatment-naive patients compared to placebo groups. The results indicated a high rate of virological suppression at 48 weeks .

Study 2: Resistance Profiles

Research has also focused on Elvitegravir's effectiveness against HIV strains resistant to other antiretroviral drugs. A study indicated that patients with multi-drug resistant HIV still achieved viral suppression when treated with Elvitegravir in combination therapy .

Safety Profile

Elvitegravir has been generally well-tolerated among patients. Common side effects include gastrointestinal disturbances and elevated liver enzymes. Long-term safety data continue to be monitored through post-marketing surveillance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares structural homology with other quinolone carboxylic acids, particularly those substituted at positions 1, 6, and 5. Key analogues include:

Compound Name Substituents Key Differences Biological Activity (IC50/ED50) Reference
Elvitegravir (Target) 1-(1-hydroxy-3-methylbutan-2-yl), 6-(3-chloro-2-fluorobenzyl), 7-methoxy Reference compound IC50: 7.2 nM; ED50: 0.9 nM
Compound 51 1-(1-hydroxy-3,3-dimethylbutan-2-yl) Additional methyl group at position 3 of the hydroxybutan substituent IC50: 5.8 nM; ED50: 0.6 nM
7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-... 1-cyclopropyl, 7-(3-chlorophenylamino), 8-nitro Nitro group at position 8; cyclopropyl at position 1 Antibacterial activity (MIC: 0.5 µg/mL against S. aureus)
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-... 7-(azepan-3-ylamino), 8-chloro Azepane ring at position 7; chlorine at position 8 Structural data only; no activity reported

Key Findings:

  • Branching in the Hydroxyalkyl Substituent : Compound 51, with a dimethylbutan group, shows marginally improved potency (IC50 5.8 nM vs. 7.2 nM for Elvitegravir), suggesting steric effects enhance integrase binding .
  • Position 7 Modifications: Substitution with methoxy (target compound) versus azepane () or chlorophenylamino () alters selectivity. Methoxy groups improve metabolic stability, while bulkier substituents may reduce bioavailability .
  • Nitro vs. Fluoro/Benzyl Groups : The 8-nitro substituent in ’s compound confers antibacterial rather than antiviral activity, highlighting the role of electronic effects in target specificity .

Pharmacokinetic and Cross-Reactivity Comparisons

  • Cross-Reactivity: Immunoassays for the target compound may detect structurally similar quinolones due to shared epitopes (e.g., the quinoline-3-carboxylic acid core). However, cross-reactivity varies with assay format, as antibody affinity depends on substituent stereochemistry and hydrophobicity .
  • Metabolic Stability: The 3-chloro-2-fluorobenzyl group in Elvitegravir reduces cytochrome P-450-mediated degradation compared to earlier quinolones, enabling once-daily dosing in clinical use .

Computational Similarity Analysis

  • Tanimoto Coefficient: Using fingerprint-based methods (e.g., Morgan fingerprints), Elvitegravir shows >80% similarity to other strand transfer inhibitors like Dolutegravir but <50% similarity to keto-enol acid inhibitors .
  • Virtual Screening : Ligand-based approaches prioritize compounds with 1-hydroxyalkyl and 6-aromatic substituents, aligning with the target compound’s pharmacophore .

Preparation Methods

Substrate Preparation and Cyclization

The Friedländer reaction between 2-amino-4-methoxybenzaldehyde and ethyl acetoacetate forms the 7-methoxy-4-oxoquinoline-3-carboxylate scaffold. Nanocatalysts like Fe₃O₄@SiO₂ (particle size <30 nm) enhance reaction efficiency under solvent-free conditions, achieving 95% yield in 4 hours at 80°C.

Optimized Conditions :

  • Catalyst: Fe₃O₄@SiO₂ (5 mol%)

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 95%

Halogenation at C6

A bromine atom is introduced at C6 via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid, yielding ethyl 6-bromo-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (87% yield). This serves as the precursor for cross-coupling.

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄THF6078
Ni(dppf)Cl₂THF7065

Stereoselective N1-Alkylation

Chiral Alkylating Agent Synthesis

(R)-1-Hydroxy-3-methylbutan-2-yl bromide is prepared via Sharpless asymmetric epoxidation of 3-methyl-2-buten-1-ol, followed by ring-opening with HBr (92% ee, 85% yield).

N-Alkylation Under Mitsunobu Conditions

The quinoline’s N1 is alkylated using Mitsunobu conditions to retain stereochemistry:

  • Reactants : (R)-1-hydroxy-3-methylbutan-2-ol, DIAD, PPh₃

  • Solvent : THF, 0°C → RT

  • Yield : 88% with 94% ee

Stereochemical Outcomes :

Baseee (%)Yield (%)
DIAD/PPh₃9488
NaH/(R)-bromide8275

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using NaOH (2N) in aqueous ethanol under reflux (2 hours), followed by HCl acidification to pH 4, yielding the final carboxylic acid (92% yield).

Comparative Hydrolysis Conditions :

BaseSolventTime (h)Yield (%)
NaOHH₂O/EtOH292
KOHMeOH388

Challenges and Optimization

Regioselectivity in Friedlälder Reaction

The use of 2-amino-4-methoxybenzaldehyde ensures methoxy placement at C7. Fe₃O₄@SiO₂ nanocatalysts suppress side reactions, enhancing regioselectivity (>98%).

Stereochemical Integrity in N-Alkylation

Mitsunobu conditions prevent racemization, whereas direct alkylation with NaH results in 10–15% epimerization.

Alternative Synthetic Routes

Skraup Reaction Limitations

Traditional Skraup synthesis (glycerol/H₂SO₄) is unsuitable due to harsh conditions causing decomposition of sensitive substituents.

Vapor-Phase Catalysis

The patent-described vapor-phase method (350°C over H-ZSM-5 zeolite) is incompatible with thermally labile groups like the hydroxyalkyl chain.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for this compound, and which intermediates are pivotal?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with halogenated benzoic acid derivatives. A critical intermediate is ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate , which undergoes nucleophilic substitution with chiral amines (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) to introduce stereochemistry. Cyclization and deprotection steps (e.g., cleavage of Boc groups) finalize the quinoline core . Key intermediates include halogenated aromatic precursors and protected cyclic amines, which ensure regioselectivity and stereochemical fidelity.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between carboxyl groups and aromatic rings) and confirms hydrogen-bonding patterns (e.g., carboxylic acid dimers) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy, fluorobenzyl groups). 19^19F NMR is critical for tracking fluorine substituents.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways.

Q. How is the antibacterial activity of quinolinecarboxylic acid derivatives initially assessed?

  • Methodological Answer : Standardized minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are used. Structural analogs (e.g., 1-cyclopropyl-6-fluoro-8-methoxy derivatives) demonstrate broad-spectrum activity by targeting DNA gyrase and topoisomerase IV. Comparative studies with fluoroquinolone controls (e.g., ciprofloxacin) establish baseline potency .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (R)-configured hydroxy-3-methylbutan-2-yl substituent be addressed?

  • Methodological Answer :

  • Chiral auxiliaries : Use of enantiopure amines (e.g., (4aS,7aS)-octahydro-pyrrolopyridine) during nucleophilic substitution ensures retention of configuration .
  • Asymmetric catalysis : Palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) can enhance enantiomeric excess .
  • Dynamic kinetic resolution : Adjust reaction conditions (pH, temperature) to favor the (R)-isomer during cyclization.

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify disparities.
  • Structure-activity relationship (SAR) adjustments : Introduce polar groups (e.g., hydroxyls) to improve solubility or reduce efflux pump recognition.
  • In vivo imaging : Use radiolabeled analogs (e.g., 18^{18}F derivatives) to track tissue distribution and target engagement .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :

  • Solvent selection : Replace ethereal solvents (e.g., diethyl ether) with toluene or DMF to enhance solubility and reduce side reactions .
  • Catalyst screening : Test palladium or copper catalysts for cyclization efficiency.
  • Process intensification : Use flow chemistry for exothermic steps (e.g., nitro group reductions) to maintain temperature control and improve safety .

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